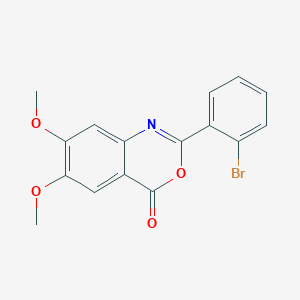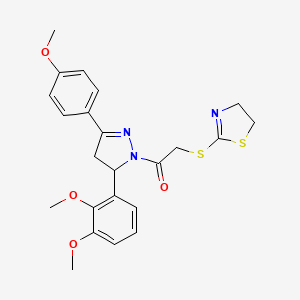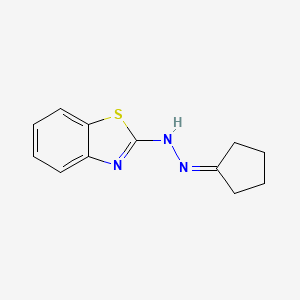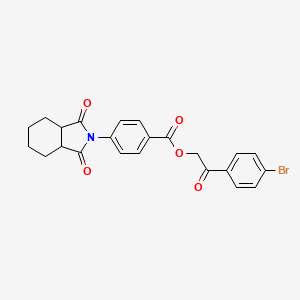
2-(2-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromophenyl group and two methoxy groups attached to the benzoxazinone core
Méthodes De Préparation
The synthesis of 2-(2-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenylamine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2-(2-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparaison Avec Des Composés Similaires
2-(2-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives, such as:
2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one: Lacks the methoxy groups, which may affect its solubility and biological activity.
6,7-Dimethoxy-4H-3,1-benzoxazin-4-one: Lacks the bromophenyl group, which may reduce its reactivity in substitution reactions.
2-(2-Bromophenyl)-6,7-dimethoxyquinazolin-4-one: Similar structure but with a quinazolinone core, which may alter its biological activity and chemical reactivity.
These comparisons highlight the unique features of this compound, such as its combination of bromophenyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12BrNO4 |
|---|---|
Poids moléculaire |
362.17 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12BrNO4/c1-20-13-7-10-12(8-14(13)21-2)18-15(22-16(10)19)9-5-3-4-6-11(9)17/h3-8H,1-2H3 |
Clé InChI |
UZYJBZKHOAPOPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11618868.png)
![[3-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-indol-1-yl]-acetic acid methyl ester](/img/structure/B11618869.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11618879.png)
![(5E)-3-benzyl-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11618890.png)
![2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide](/img/structure/B11618894.png)

![Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11618912.png)
![11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11618914.png)
![2-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11618915.png)


![(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11618933.png)
![4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11618934.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618954.png)
